3-Bromo-5-chlorobenzo[b]thiophene
Description
Overview of Benzo[b]thiophene Scaffold Significance in Chemical Sciences
The significance of the benzo[b]thiophene core lies in its structural resemblance to endogenous molecules, allowing it to interact with a wide array of biological targets. This has led to the development of numerous benzo[b]thiophene-containing drugs with diverse therapeutic applications. Furthermore, the extended π-system of the benzo[b]thiophene scaffold imparts favorable electronic properties, making it a valuable building block for organic semiconductors and other functional materials. The ability to readily functionalize both the benzene (B151609) and thiophene (B33073) rings allows for the fine-tuning of its biological and material properties.
Contextualization of 3-Bromo-5-chlorobenzo[b]thiophene within Substituted Benzo[b]thiophene Research
Within the broad family of substituted benzo[b]thiophenes, this compound emerges as a compound of significant interest. The presence of two different halogen atoms at specific positions on the benzo[b]thiophene core—a bromine at the 3-position and a chlorine at the 5-position—creates a unique platform for further chemical elaboration. The differential reactivity of the C-Br and C-Cl bonds, particularly in transition metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization, making it a versatile intermediate in the synthesis of more complex molecules. Research into di-substituted benzo[b]thiophenes like this one is driven by the quest for novel compounds with enhanced biological activities or tailored material properties.
Research Trajectories and Current Challenges in Halo-Substituted Benzo[b]thiophene Chemistry
Current research in the field of halo-substituted benzo[b]thiophenes is largely focused on the development of efficient and regioselective synthetic methodologies. researchgate.net Strategies such as electrophilic cyclization of 2-alkynyl thioanisoles have proven effective for the synthesis of various 3-halobenzo[b]thiophenes. mdpi.com A primary challenge lies in achieving precise control over the regiochemistry of halogenation, especially in the synthesis of multi-halogenated derivatives. Another significant research trajectory involves the exploration of the structure-activity relationships of these compounds. For instance, studies on 3-halobenzo[b]thiophene derivatives have revealed that the nature and position of the halogen can significantly impact their antimicrobial activity. nih.gov Overcoming challenges related to the synthesis of specific isomers and understanding the nuanced effects of halogen substitution on biological and material properties remain key areas of investigation.
The chemical compound at the heart of this article is this compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄BrClS |
| Molecular Weight | 247.54 g/mol |
| CAS Number | 32969-26-9 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 88-92 °C |
Synthetic Methodologies and Spectroscopic Characterization
The synthesis and characterization of this compound are crucial for its application in further research. Various synthetic routes have been explored, and its structure has been elucidated through modern spectroscopic techniques.
Established Synthetic Routes and Reaction Mechanisms
The most common and direct method for the synthesis of this compound is the electrophilic bromination of 5-chlorobenzo[b]thiophene. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is directed to the electron-rich 3-position of the thiophene ring.
Another versatile approach involves the electrophilic cyclization of a suitably substituted 2-alkynyl thioanisole (B89551). This method allows for the introduction of the halogen at the 3-position during the ring-closing step. mdpi.com
Spectroscopic Profile: NMR, IR, and Mass Spectrometry Data
While specific, detailed spectroscopic data for this compound is not extensively published in publicly available literature, the expected spectral characteristics can be inferred from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzene ring will exhibit a coupling pattern consistent with a 1,2,4-trisubstituted benzene derivative. A singlet corresponding to the proton at the 2-position of the thiophene ring is also anticipated.
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogen atoms and the sulfur heteroatom.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-S stretching of the thiophene ring. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (247.54 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine and one chlorine atom. For 3-bromobenzo[b]thiophene, prominent peaks are observed at m/z 214 and 212, corresponding to the two isotopes of bromine. nih.gov
Chemical Reactivity and Synthetic Utility
The presence of two distinct halogen atoms makes this compound a valuable and versatile building block in organic synthesis.
Key Reactions and Transformations
The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. The C-Br bond is generally more reactive than the C-Cl bond in many transition metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position.
Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or their esters can be used to introduce new carbon-carbon bonds at the 3-position. Sonogashira Coupling: The C-Br bond can readily participate in palladium-catalyzed Sonogashira coupling with terminal alkynes to form 3-alkynylbenzo[b]thiophenes. Buchwald-Hartwig Amination: The introduction of nitrogen-based functional groups at the 3-position can be achieved through palladium-catalyzed Buchwald-Hartwig amination.
Role as a Precursor in the Synthesis of Complex Molecules
The ability to selectively functionalize the 3-position while leaving the 5-chloro substituent intact makes this compound a valuable intermediate for the synthesis of complex, multi-substituted benzo[b]thiophenes. These derivatives are often targeted for their potential biological activities or for use in materials science applications.
Applications in Advanced Chemical Research
The unique structural and electronic features of this compound and its derivatives have led to their exploration in several areas of advanced chemical research.
Medicinal Chemistry and Drug Discovery
The benzo[b]thiophene scaffold is a well-established pharmacophore, and its halogenated derivatives are of great interest in drug discovery. While specific studies on the biological activity of this compound itself are limited, derivatives of 3-halobenzo[b]thiophenes have shown promising antimicrobial and antifungal activities. nih.gov For example, certain cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes have demonstrated low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast. nih.gov The 3-bromo-5-chloro substitution pattern provides a template for the synthesis of new analogues with potentially enhanced or novel biological profiles.
Materials Science and Organic Electronics
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKCGJYSJENJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557866 | |
| Record name | 3-Bromo-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32969-26-9 | |
| Record name | 3-Bromo-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 5 Chlorobenzo B Thiophene and Analogous Derivatives
Retrosynthetic Analysis of 3-Bromo-5-chlorobenzo[b]thiophene
A logical retrosynthetic analysis of this compound suggests that the primary disconnection would involve breaking the C-S and C-C bonds of the thiophene (B33073) ring. This leads back to a substituted benzene (B151609) precursor. A key intermediate in many synthetic approaches to benzo[b]thiophenes is an o-alkynylthioanisole derivative. For the target molecule, this would be 1-chloro-3-((2-ethynyl)phenyl)sulfane, which already contains the desired chlorine atom at the 5-position of the final benzo[b]thiophene. The bromine atom at the 3-position can then be introduced during the cyclization step.
This retrosynthetic approach is advantageous as it allows for the early introduction of the chlorine substituent on the readily available starting material, and the subsequent cyclization can be tailored to incorporate the bromine atom regioselectively.
Classical and Contemporary Approaches to Benzo[b]thiophene Ring System Construction
The construction of the benzo[b]thiophene ring system is a well-established area of organic synthesis, with both classical and modern methods available. These can be broadly categorized into cyclization reactions of pre-functionalized aromatic precursors.
Cyclization Reactions in Benzo[b]thiophene Formation
Cyclization reactions are the cornerstone of benzo[b]thiophene synthesis. These methods typically involve the formation of the thiophene ring onto a pre-existing benzene ring.
Electrophilic cyclization is a powerful and widely used method for constructing the benzo[b]thiophene skeleton. nih.govnih.gov This strategy generally involves an intramolecular reaction where an electrophilic species attacks the alkyne moiety of an o-alkynylthioanisole, triggering the cyclization to form the thiophene ring.
A significant advancement in the synthesis of 3-halobenzo[b]thiophenes is the use of copper-catalyzed electrophilic cyclization with sodium halides as the halogen source. nih.govacs.org This method offers a greener and more economical alternative to traditional halogenating agents. The reaction proceeds by reacting an o-alkynyl thioanisole (B89551) with a sodium halide in the presence of a copper(II) salt, such as copper(II) sulfate (B86663). nih.govnih.gov This methodology has been successfully applied to synthesize a variety of 3-chloro, 3-bromo, and 3-iodobenzo[b]thiophene (B1338381) derivatives in high yields. nih.govnih.gov The reaction conditions are generally mild, often using ethanol (B145695) as a solvent. nih.govuwf.edu
A key advantage of this method is its ability to generate diverse 3-halobenzo[b]thiophenes by simply changing the sodium halide used. nih.gov For instance, the use of sodium chloride, sodium bromide, or sodium iodide leads to the corresponding 3-chloro-, 3-bromo-, or 3-iodobenzo[b]thiophenes. nih.govnih.gov
Table 1: Copper-Catalyzed Halocyclization of o-Alkynyl Thioanisoles
| Entry | Starting Material (o-Alkynyl Thioanisole) | Sodium Halide | Product (3-Halobenzo[b]thiophene) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-((Cyclohexylethynyl)phenyl)(methyl)sulfane | NaCl | 3-Chloro-2-cyclohexylbenzo[b]thiophene | 90 | nih.gov |
Classical methods for the electrophilic cyclization of o-alkynylthioanisoles often employ elemental halogens like bromine (Br₂) or halogenating agents such as N-Bromosuccinimide (NBS). nih.govacs.org These reagents act as the electrophile that initiates the cyclization cascade. The reaction of an o-(1-alkynyl)thioanisole derivative with Br₂ or NBS leads to the formation of the corresponding 3-bromobenzo[b]thiophene. acs.org This approach has been widely used for the synthesis of various 2,3-disubstituted benzo[b]thiophenes. acs.org
While effective, these methods can sometimes suffer from a lack of regioselectivity and the use of corrosive and toxic reagents. nih.gov For instance, the use of Br₂ with certain substrates can lead to the formation of dibrominated byproducts. acs.org
Table 2: Halogen-Mediated Cyclization of o-(1-Alkynyl)thioanisoles
| Entry | Starting Material | Reagent | Product | Reference |
|---|---|---|---|---|
| 1 | o-(1-Alkynyl)thioanisole | Br₂ | 3-Bromobenzo[b]thiophene | acs.org |
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of benzo[b]thiophenes. One such method involves the annulation of thiophenols with alkynes. These reactions can proceed through various mechanisms, often involving C-H activation and C-S bond formation. While direct annulation of thiophenols and alkynes is known, a more common two-step approach involves the palladium-catalyzed coupling of a terminal alkyne with an o-iodothioanisole, followed by an electrophilic cyclization. acs.org
More direct palladium-catalyzed methods for the synthesis of benzo[b]thiophenes from thioenols have also been developed, offering a one-pot conversion using simple palladium catalysts like PdCl₂. rsc.org These methods provide an efficient route to the benzo[b]thiophene core.
Base-Promoted Propargyl-Allenyl Rearrangement and Cyclization
While not a direct route to this compound, the base-promoted rearrangement of propargyl systems followed by cyclization represents a powerful strategy for the synthesis of substituted heterocycles analogous to the benzo[b]thiophene core, such as benzo[b]furans. This method typically involves an intramolecular cyclization of a suitably substituted precursor.
In a general sense, this process can be initiated by a base that facilitates the isomerization of a propargyl group to a more reactive allenyl intermediate. This allene (B1206475) can then undergo a cyclization reaction. For instance, in the synthesis of benzo[b]furans, a related oxygen-containing heterocycle, o-alkynylphenols can be cyclized to the corresponding benzo[b]furans in the presence of a base like cesium carbonate (Cs2CO3) in a solvent such as dimethylformamide (DMF). nih.gov This type of base-promoted cyclization avoids the need for expensive and air-sensitive metal catalysts like palladium or copper, which are often required in other methods. nih.gov The reaction proceeds smoothly and can tolerate various functional groups, including sensitive ones like nitro groups, which might not be compatible with harsher reaction conditions. nih.gov
This fundamental approach, involving the generation of a reactive intermediate through a base-promoted rearrangement, is a key concept in heterocyclic synthesis. Adapting such a strategy to sulfur-containing analogues would involve starting with a substituted thiophenol derivative bearing a propargyl group, which could then undergo a similar base-induced rearrangement and subsequent cyclization to form the benzo[b]thiophene ring system.
Functional Group Interconversions on Pre-formed Benzo[b]thiophene Cores
A more direct and common approach to synthesizing this compound involves the modification of a benzo[b]thiophene that already possesses the desired chloro-substituent or the core ring structure. This is achieved through functional group interconversions, primarily halogenation reactions.
Regioselective Halogenation of Benzo[b]thiophene
The direct halogenation of the benzo[b]thiophene core is a primary method for introducing bromine at the desired position. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the specific halogenating agent used. For benzo[b]thiophene, the 3-position is generally more reactive towards electrophiles than the 2-position.
Direct bromination of unsubstituted benzo[b]thiophene can yield 3-bromobenzo[b]thiophene. A typical procedure involves reacting benzo[b]thiophene with bromine (Br2) in a solvent like carbon tetrachloride. prepchem.com However, controlling this reaction to achieve high selectivity for the 3-position without side reactions can be challenging.
More selective and milder brominating agents are often preferred. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of various aromatic and heterocyclic compounds. mdpi.com The choice of solvent and reaction temperature can further influence the outcome. For instance, the electrophilic cyclization of 2-alkynylthioanisoles using reagents like Br2 or NBS is a well-established method for producing 3-bromosubstituted benzo[b]thiophenes. nih.gov The ability to control where the bromine atom is introduced is crucial. Under acidic conditions, certain positions on a heterocyclic ring can be deactivated, allowing for bromination to occur at an alternative site, a tactic used in the synthesis of complex molecules. nih.gov
Bromination Reactions at the 3-Position (e.g., from 3-methyl-5-chlorobenzo[b]thiophene)
A highly specific method to introduce a bromine atom at the 3-position involves the radical bromination of a methyl group already present at that position on a pre-existing 5-chlorobenzo[b]thiophene core. The synthesis of 3-(bromomethyl)-5-chlorobenzo[b]thiophene (B75638) from 3-methyl-5-chlorobenzo[b]thiophene is a prime example of this strategy.
This reaction is typically a free-radical substitution, initiated by light or a radical initiator, using N-bromosuccinimide (NBS) as the bromine source. A patent describes a method where 3-methyl-7-chlorobenzo[b]thiophene (a positional isomer) is reacted with NBS and benzoyl peroxide (as an initiator) in a solvent like a C6-C8 straight-chain alkane under irradiation from a bulb. wipo.int This approach is directly applicable to the 5-chloro isomer. The bromination occurs on the methyl group, converting it to a bromomethyl group, thus achieving the desired substitution at the 3-position.
Visible-Light-Mediated Halogenation via Radical Pathways
A modern and increasingly popular method for halogenation involves the use of visible light photocatalysis. This technique offers a milder and often more selective alternative to traditional methods that may require high temperatures or harsh reagents. Visible-light-mediated reactions proceed via radical pathways, offering unique reactivity.
In the context of benzo[b]thiophene synthesis, visible light photocatalysis can be used to generate halogen radicals from sources like polychloromethanes, which can then engage in a cascade reaction to form chlorinated benzo[b]thiophenes. More broadly, visible light and a photoredox catalyst can initiate the halogenation of organic compounds. This approach is considered a powerful and sustainable tool in organic synthesis. nih.gov For the synthesis of benzo[b]thiophenes, visible light photocatalytic methods have been developed that utilize eosin (B541160) Y as an organophotoredox catalyst to facilitate intramolecular C-S bond formation, leading to the heterocyclic core under environmentally benign conditions.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Achieving a high yield of the target compound, this compound, requires careful optimization of various reaction parameters. The choice of solvent, catalyst, temperature, and reagent stoichiometry can significantly impact the efficiency and selectivity of the synthesis.
Scientists systematically vary these conditions to find the optimal protocol. For example, in the synthesis of substituted spiro compounds, which also involves complex multi-component reactions, researchers have performed extensive experiments to regulate the amount of catalyst, finding that increasing the catalyst from 5 to 10 mol% enhanced the yield from 82% to 98%, while further additions had no benefit. researchgate.net The choice of solvent is also critical; water is often explored as a green option, but other solvents like methanol, ethanol, acetonitrile (B52724), dioxane, and DMF are tested to find the best balance of solubility and reactivity. researchgate.net The following table illustrates a hypothetical optimization process for a related reaction, demonstrating how different parameters are systematically altered to maximize the product yield.
Table 1: Optimization of Reaction Conditions for a Representative Benzo[b]thiophene Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Acetonitrile | 80 | 12 | <10 |
| 2 | Pd(OAc)2 (5) | Acetonitrile | 80 | 8 | 65 |
| 3 | CuI (10) | DMF | 100 | 6 | 78 |
| 4 | CuI (10) | Dioxane | 100 | 6 | 72 |
| 5 | CuI (10) | DMF | 120 | 4 | 92 |
| 6 | CuI (5) | DMF | 120 | 4 | 85 |
| 7 | CuI (10) | DMF | 80 | 8 | 75 |
This table is a representative example based on common optimization studies in heterocyclic chemistry and does not represent a specific synthesis of this compound.
Environmental and Sustainability Aspects in Synthetic Protocols (Green Chemistry)
The principles of green chemistry are increasingly influencing the development of synthetic routes for complex molecules like this compound. numberanalytics.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. numberanalytics.comacs.org
In the context of halogenation, traditional methods often use toxic solvents like carbon tetrachloride or produce significant waste. wipo.int Green chemistry approaches seek alternatives. For example, using hydrogen peroxide as an oxidant with ammonium (B1175870) halides in acetic acid provides a greener way to generate the halogenating species (X+), with water as the primary byproduct. researchgate.net Acetic acid itself is a more environmentally benign solvent than many chlorinated alternatives. researchgate.net
Furthermore, methodologies that improve atom economy—the measure of how many atoms from the reactants are incorporated into the final product—are a key focus of green chemistry. acs.org Catalytic methods, including those using visible light, are inherently greener as they reduce the need for stoichiometric reagents and often allow for milder reaction conditions, thus saving energy. nih.gov The development of electrochemical methods, which use electrons as a "traceless" reagent, also represents a significant step towards more sustainable synthesis of benzo[b]thiophene derivatives. nih.gov The use of safer, recyclable solvents and catalysts, and the design of reaction pathways that avoid hazardous intermediates, are all crucial aspects of modern, environmentally conscious synthetic chemistry. dntb.gov.ua
Chemical Reactivity and Transformation Studies of 3 Bromo 5 Chlorobenzo B Thiophene
Halogen Atom Reactivity in 3-Bromo-5-chlorobenzo[b]thiophene
The reactivity of the halogen atoms in this compound is a key aspect of its chemistry, enabling a variety of synthetic transformations. The differential reactivity of the bromine and chlorine atoms allows for regioselective modifications of the molecule.
Electrophilic Aromatic Substitution Patterns and Directing Effects
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. libretexts.org In the case of benzo[b]thiophene derivatives, the thiophene (B33073) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring. The positions of the existing halogen substituents play a crucial role in directing incoming electrophiles. Halogens are deactivating groups but are ortho-, para-directing. In this compound, the directing effects of the bromine and chlorine atoms, along with the inherent reactivity of the benzo[b]thiophene ring system, influence the position of further substitution.
Research into the electrophilic cyclization of 2-alkynyl thioanisoles has provided a method for synthesizing 3-halo-substituted benzo[b]thiophenes. nih.gov This methodology utilizes sodium halides with copper(II) sulfate (B86663) in ethanol (B145695), offering a facile and environmentally friendly route to these structures with high yields. nih.gov While specific studies on the electrophilic substitution patterns of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on halogenated benzo[b]thiophenes would apply. libretexts.org
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions offer another pathway for functionalizing halogenated aromatic compounds. This type of reaction is typically facilitated by the presence of electron-withdrawing groups. In the context of substituted benzo[b]thiophenes, the reactivity of halogens towards nucleophiles can be exploited for the introduction of various functional groups.
For instance, studies on 3-bromo-2-nitrobenzo[b]thiophene have shown its reactivity with amines to form 3-amino-2-nitrobenzo[b]thiophenes. researchgate.net Similarly, research on 5-bromo-1,2,3-triazines has demonstrated their ability to undergo nucleophilic aromatic substitution with phenols. nih.gov While direct examples for this compound are not explicitly provided, these findings on related halogenated heterocycles suggest that the bromine and chlorine atoms on the benzo[b]thiophene ring could be susceptible to nucleophilic attack under appropriate conditions, potentially with differing reactivities that would allow for selective substitution.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent. rhhz.net These reactions are instrumental in the derivatization of this compound.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling reaction, which pairs an organohalide with an organoboron compound in the presence of a palladium catalyst, is a widely used and versatile method for C-C bond formation. d-nb.infonih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of its reagents. nih.gov
The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited to achieve selective Suzuki-Miyaura couplings. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the sequential functionalization of the molecule. For instance, an unusual ligand-dependent chemoselectivity has been observed in the Suzuki-Miyaura cross-coupling of 3-bromo-4-trifloyl-thiophenes, where the choice of palladium catalyst and ligand dictates whether the reaction occurs at the bromide or the triflate. researchgate.net This principle of selective reactivity is applicable to this compound, enabling the targeted synthesis of derivatives.
Research on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has demonstrated the reaction's robustness and compatibility with a wide range of boronic esters, including those with aryl, alkyl, and heteroaromatic groups. nih.govrsc.org This highlights the broad applicability of the Suzuki-Miyaura reaction for modifying halogenated aromatic systems.
Other Palladium-Catalyzed Coupling Reactions (e.g., Stille Coupling)
The Stille coupling is another significant palladium-catalyzed reaction that forms C-C bonds by coupling an organohalide with an organotin compound. wikipedia.org This reaction is known for its versatility, with few limitations on the organic groups that can be coupled. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Stille coupling can exhibit chemoselectivity based on the carbon-halogen bond strength.
In compounds with multiple halogen atoms, such as 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones, selective Stille coupling reactions have been achieved. nih.gov For example, a triflate group was found to be more reactive than a chlorine atom, allowing for the selective arylation at the 5-position. nih.gov This demonstrates the potential for selective functionalization of dihalogenated compounds like this compound using the Stille reaction. The general mechanism of the Stille reaction involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org
Mechanistic Investigations of this compound Transformations
The mechanisms of the transformations involving this compound are rooted in the fundamental principles of organic reaction mechanisms.
For electrophilic aromatic substitution , the reaction proceeds through a two-step mechanism involving the formation of a positively charged arenium ion intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org The stability of this intermediate, which is influenced by the electronic effects of the substituents, dictates the regioselectivity of the reaction.
In nucleophilic aromatic substitution , the reaction can proceed through a stepwise (SNAr) mechanism involving a Meisenheimer complex or, in some cases, a concerted mechanism. nih.gov The presence of electron-withdrawing groups is crucial for stabilizing the anionic intermediate in the SNAr pathway.
The mechanism of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings involves a catalytic cycle. rhhz.netwikipedia.org This cycle typically consists of three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate. The reactivity of the C-X bond generally follows the order C-I > C-Br > C-OTf > C-Cl.
Transmetalation: The organic group from the organometallic reagent (e.g., organoboron or organotin) is transferred to the palladium(II) center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
The chemoselectivity observed in the cross-coupling of dihalogenated substrates is a direct consequence of the differing rates of oxidative addition for the various carbon-halogen bonds.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 5 Chlorobenzo B Thiophene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed atomic arrangement within a molecule. For 3-Bromo-5-chlorobenzo[b]thiophene, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons offer a definitive map of the substitution pattern on the benzo[b]thiophene core. The protons on the benzene (B151609) ring and the thiophene (B33073) ring will exhibit distinct signals, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons. For instance, a proton adjacent to a bromine or chlorine atom will experience a different electronic environment compared to a proton next to a hydrogen atom, leading to predictable shifts in their resonance frequencies.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.5 - 7.8 | s | - |
| H-4 | 7.8 - 8.1 | d | 8.0 - 9.0 |
| H-6 | 7.3 - 7.6 | dd | 8.0 - 9.0, ~2.0 |
| H-7 | 7.7 - 8.0 | d | ~2.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C-2 | 125 - 130 |
| C-3 | 115 - 120 |
| C-3a | 138 - 142 |
| C-4 | 122 - 126 |
| C-5 | 130 - 135 |
| C-6 | 124 - 128 |
| C-7 | 120 - 124 |
| C-7a | 135 - 140 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a unique "vibrational fingerprint" of a molecule.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C-Br and C-Cl bonds are often weak absorbers in IR spectroscopy, they can produce strong signals in Raman spectra, aiding in their confirmation.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| C-S Stretch | 700 - 600 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula.
The presence of bromine and chlorine atoms is readily identified in the mass spectrum due to their characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a distinctive isotopic cluster for the molecular ion peak (M⁺), providing strong evidence for the presence of one bromine and one chlorine atom in the molecule.
Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For instance, the loss of a bromine or chlorine atom from the molecular ion would result in prominent fragment ions. Data for 3-Bromobenzo[b]thiophene shows characteristic fragmentation patterns that can be used for comparison. spectrabase.comnih.gov
Interactive Data Table: Expected Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z (relative to M⁺) | Expected Relative Abundance |
| [C₈H₄³⁵Cl⁷⁹BrS]⁺ | M | ~75% |
| [C₈H₄³⁷Cl⁷⁹BrS]⁺ | M+2 | ~25% |
| [C₈H₄³⁵Cl⁸¹BrS]⁺ | M+2 | ~75% |
| [C₈H₄³⁷Cl⁸¹BrS]⁺ | M+4 | ~25% |
X-ray Diffraction (XRD) for Solid-State Structural Determination
An XRD analysis of a suitable crystal of this compound would definitively confirm its structure, including the planarity of the benzo[b]thiophene ring system and the precise positions of the bromine and chlorine substituents. While specific crystallographic data for this compound is not currently in the public domain, studies on similar halogenated thiophene and benzaldehyde (B42025) derivatives demonstrate the power of this technique in elucidating detailed structural features, including intermolecular interactions that govern the crystal packing. nih.govresearchgate.net The analysis of related structures, such as dibenzobromolium and dibenzochlorolium derivatives, also provides valuable insights into the bond distances and angles involving halogen atoms. nih.gov
Chromatographic Techniques in Purity Assessment and Impurity Profiling
Chromatographic techniques are vital for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components of a mixture. By employing a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), one can achieve excellent separation of the target compound from any starting materials, byproducts, or degradation products. A single, sharp peak in the chromatogram is indicative of a high-purity sample. The use of a diode-array detector (DAD) can provide UV-Vis spectra of the peaks, further aiding in peak identification and purity assessment.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile compounds. The sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass spectra for each eluting component, allowing for their definitive identification. This is particularly useful for identifying and profiling trace impurities.
Theoretical and Computational Chemistry Studies of 3 Bromo 5 Chlorobenzo B Thiophene
Electronic Structure and Reactivity Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like 3-Bromo-5-chlorobenzo[b]thiophene, a DFT analysis would typically involve optimizing the molecular geometry to find its most stable conformation and then calculating various electronic descriptors.
Key aspects of a DFT analysis would include the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally suggests higher reactivity.
For substituted benzo[b]thiophenes, the nature and position of the substituents significantly influence the electronic structure. The bromo and chloro substituents at the 3 and 5 positions of the benzo[b]thiophene core are electron-withdrawing groups. These groups would be expected to lower the energies of both the HOMO and LUMO orbitals compared to the unsubstituted benzo[b]thiophene. This is due to the inductive effect of the halogen atoms. The precise impact on the HOMO-LUMO gap would depend on the relative stabilization of the two orbitals.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the sulfur atom and the benzene (B151609) ring, while the regions around the hydrogen, bromine, and chlorine atoms would exhibit a more positive potential (blue). This provides a visual guide to predicting sites for intermolecular interactions.
Prediction of Molecular Properties and Reactivity Sites
Computational chemistry allows for the prediction of various molecular properties and the identification of reactive sites.
Molecular Geometry: DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal how the bromo and chloro substituents affect the planarity and geometry of the benzo[b]thiophene ring system.
Reactivity Indices: Fukui functions and dual descriptor analysis are used to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, these calculations would help identify which atoms are most susceptible to reaction. Generally, in benzo[b]thiophenes, the C2 and C3 positions of the thiophene (B33073) ring are the most reactive sites for electrophilic substitution. numberanalytics.com The presence of a bromine atom at the C3 position would likely influence this reactivity pattern.
The table below presents hypothetical data for key molecular properties of this compound, as would be determined by DFT calculations.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
Computational Modeling of Reaction Mechanisms
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For this compound, this could be applied to understand its behavior in various organic reactions.
For instance, in cross-coupling reactions, which are common for functionalizing such halogenated aromatic compounds, DFT calculations could be used to model the catalytic cycle. This would involve studying the oxidative addition, transmetalation, and reductive elimination steps with a palladium or other metal catalyst. Such studies provide insights into the reaction kinetics and help in optimizing reaction conditions.
A plausible reaction to study computationally would be the Suzuki-Miyaura coupling of this compound with a boronic acid. The calculations would aim to determine whether the C-Br or C-Cl bond is more reactive under specific catalytic conditions.
The following table illustrates a hypothetical reaction energy profile for a substitution reaction of this compound.
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +15 |
| Intermediate | -5 |
| Transition State 2 | +10 |
| Products | -12 |
Note: This table represents a hypothetical reaction pathway and the energy values are for illustrative purposes only.
In Silico Assessment of Molecular Attributes for Advanced Applications
In silico methods are instrumental in screening molecules for potential applications in fields like medicinal chemistry and materials science.
Medicinal Chemistry: Benzo[b]thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ktu.edunih.gov In silico studies for this compound would involve molecular docking simulations to predict its binding affinity to specific biological targets, such as enzymes or receptors. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be computationally predicted to assess the drug-likeness of the compound.
Materials Science: The electronic and optical properties of benzo[b]thiophene derivatives make them interesting candidates for organic electronic materials, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Computational studies can predict properties like charge mobility and exciton (B1674681) energies to evaluate the potential performance of this compound in such devices. The presence of heavy atoms like bromine could also suggest potential for applications in phosphorescent materials.
Research Applications and Structure Activity Relationship Sar Investigations of 3 Bromo 5 Chlorobenzo B Thiophene and Its Derivatives
Role as a Synthetic Precursor in Organic Synthesis
The 3-Bromo-5-chlorobenzo[b]thiophene molecule serves as a versatile precursor in the field of organic synthesis. The bromine atom at the 3-position and the chlorine atom at the 5-position provide two distinct reactive sites for further functionalization, making it an ideal starting material for constructing more elaborate molecular architectures.
The synthesis of the core benzo[b]thiophene ring system can be achieved through various methods, including the electrophilic cyclization of 2-alkynyl thioanisoles. dntb.gov.uanih.gov This approach is valued for its efficiency and use of relatively benign reagents. nih.govmdpi.com Once the this compound scaffold is obtained, the halogen atoms act as crucial handles for a range of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of aryl, alkyl, and alkynyl groups, paving the way for the development of complex, polyfunctional molecules. For instance, 3-bromothiophene (B43185) is recognized as a key intermediate for creating a variety of 3-substituted thiophenes, highlighting the synthetic importance of the bromo-substituent. orgsyn.org
Beyond complex target molecules, this compound is a valuable intermediate for producing other specialty chemicals. The reactivity of the carbon-bromine bond allows for its conversion into other functional groups. For example, related compounds like 5-bromo-3-(bromomethyl)benzo[b]thiophene (B159892) can be used to synthesize intermediates such as 5-BROMO-3-CYANOMETHYL-BENZO[B]THIOPHENE through nucleophilic substitution with sodium cyanide. chemicalbook.com These intermediates are themselves building blocks for a wide array of chemical products, including dyes, polymers, and materials for organic electronics. nih.gov
Contributions to Medicinal Chemistry Research
In medicinal chemistry, the benzo[b]thiophene nucleus is considered a "privileged scaffold" due to its presence in numerous pharmacologically active compounds and its ability to interact with various biological targets. nih.govresearchgate.net Its derivatives have been investigated for a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antitubercular activities. nih.govfishersci.canih.gov
The this compound framework is instrumental in the design and synthesis of novel pharmacophores—the essential molecular features responsible for a drug's biological activity. Medicinal chemists systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. Starting from related scaffolds like 3-chlorobenzo[b]thiophene-2-carboxyl chloride, researchers have synthesized new heterocyclic systems such as thiadiazoles, oxadiazoles, and pyrazoles, many of which have shown potent biological effects. researchgate.netnih.gov
A notable strategy involves creating hybrid molecules that combine the benzo[b]thiophene scaffold with other known pharmacophores. For example, hybrids incorporating the isatin (B1672199) motif have been designed as promising agents against multidrug-resistant tuberculosis. nih.gov Structure-activity relationship (SAR) studies of these hybrids revealed that specific substitutions, such as a 5-methoxy group on the isatin ring, were favorable for antimycobacterial activity. nih.gov
Table 1: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives
| Compound | Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, Candida albicans | 16 µg/mL | nih.gov |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, Candida albicans | 16 µg/mL | nih.gov |
| Iodo-substituted benzo[b]thiophenes | Various Bacteria & Fungi | > 512 µg/mL | nih.gov |
Research into benzo[b]thiophene derivatives extends to understanding their mechanisms of action at the molecular level. By identifying specific cellular targets, scientists can rationalize the observed biological effects and design more effective therapeutic agents.
The biological activity of these compounds is often traced to their interaction with specific enzymes or proteins.
Protein Thiols: The electrophilic nature of halogenated heterocycles suggests they can potentially interact with nucleophilic residues in proteins, such as the thiol group of cysteine. Reagents like bromo-ynones have been developed specifically for the cross-coupling of two distinct thiols, demonstrating a chemical basis for how such functionalities can engage with protein thiols under physiological conditions. nih.gov This reactivity is a plausible mechanism for the biological effects of some bromo-substituted heterocyclic compounds.
Cyclooxygenase (COX) Inhibition: Thiophene (B33073) derivatives have been investigated as anti-inflammatory agents through their inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are key to prostaglandin (B15479496) biosynthesis. A study on new 2,3,4-trisubstituted thiophene derivatives identified compounds with selective inhibitory activity against COX-2. nih.gov For example, the compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide showed a COX-2 IC50 value of 5.45 μM and a selectivity index of 8.37 over COX-1, marking it as a promising lead for developing new anti-inflammatory agents. nih.gov The structural basis for the selective inhibition of COX-1 has also been studied for other heterocyclic scaffolds, providing insights that can guide the design of new thiophene-based inhibitors. nih.gov
Investigation of Biological Activities at a Molecular Level
Cell-Based Research Models for Activity Assessment
Derivatives of the 3-halobenzo[b]thiophene core have been evaluated in various cell-based assays to determine their potential as therapeutic agents. These studies primarily focus on antimicrobial and anticancer activities.
Antimicrobial Activity: Research has demonstrated that benzo[b]thiophene derivatives possess significant antimicrobial properties, particularly against Gram-positive bacteria and yeast. nih.gov In one study, a series of 3-halobenzo[b]thiophenes were synthesized and tested. nih.gov The results indicated that derivatives featuring a chlorine or bromine atom at the C3 position, combined with a cyclohexanol (B46403) group at the C2 position, were highly effective. These compounds exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as the yeast Candida albicans. nih.gov Furthermore, time-kill curve analysis for the cyclohexanol-substituted 3-chlorobenzo[b]thiophene against Staphylococcus aureus revealed rapid bactericidal activity at its MIC. nih.gov
Table 1: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives Data sourced from a study on 3-halobenzo[b]thiophene derivatives. nih.gov
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 2-(Cyclohexanol)-3-chlorobenzo[b]thiophene | S. aureus | 16 |
| 2-(Cyclohexanol)-3-chlorobenzo[b]thiophene | E. faecalis | 16 |
| 2-(Cyclohexanol)-3-chlorobenzo[b]thiophene | C. albicans | 16 |
| 2-(Cyclohexanol)-3-bromobenzo[b]thiophene | S. aureus | 16 |
| 2-(Cyclohexanol)-3-bromobenzo[b]thiophene | E. faecalis | 16 |
| 2-(Cyclohexanol)-3-bromobenzo[b]thiophene | C. albicans | 16 |
| 2-(Methyl alcohol)-3-chlorobenzo[b]thiophene | B. cereus | 128 |
| 2-(Methyl alcohol)-3-chlorobenzo[b]thiophene | C. albicans | 128 |
Anticancer Activity: The benzo[b]thiophene scaffold is also a key component in the design of novel anticancer agents. nih.gov Derivatives of 3-chlorobenzo[b]thiophene-2-carbonyl chloride have been investigated as potential inhibitors of the estrogen receptor alpha (ERα) pathway, a primary target in breast cancer treatment. In addition, organoruthenium complexes incorporating substituted benzo[b]thiophene-based ligands have shown high cytotoxicity against ovarian cancer cell lines (OVCAR-3 and A2780). nih.gov One such complex demonstrated significantly higher potency than the commercial anticancer drugs Oxalpin and Carbodex against these cell lines. nih.gov
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of the benzo[b]thiophene core. These investigations reveal how different substituents and their positions on the scaffold influence potency and selectivity.
The nature of the halogen atom on the benzo[b]thiophene ring significantly affects its biological profile. In antimicrobial studies, derivatives with either a chloro or bromo group at the C3 position showed the most potent activity. nih.gov In contrast, analogous iodine-containing molecules demonstrated no significant antimicrobial activity, highlighting a clear preference for chlorine or bromine at this position for inhibiting bacterial and fungal growth. nih.gov Theoretical studies on related heterocyclic structures suggest that different halogens (Br, Cl, F) can influence molecular conformation and crystal packing, which in turn affects intermolecular interactions with biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While QSAR is a valuable tool in the rational design of novel therapeutic agents, specific QSAR models for this compound and its close derivatives are not extensively reported in the reviewed scientific literature. The development of such models would be beneficial for predicting the activity of new analogues and guiding future synthesis efforts.
Ligand Design and Receptor Interaction Studies
To understand the mechanism of action at a molecular level, ligand design and receptor interaction studies are employed. Molecular docking is a computational method used to predict the binding orientation and affinity of a molecule to a biological target.
Studies on 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives have used docking to investigate their interaction with the estrogen receptor alpha (ERα). nih.gov These in silico analyses predicted that the derivatives could effectively block the binding pocket, with interactions driven by significant hydrophobic bonding. nih.gov Similarly, docking studies of other benzo[b]thiophene derivatives have been performed against targets like human IgM Fc domains and cholinesterases to rationalize their biological activities. smolecule.comnih.gov The structural elucidation of related benzo[b]thiophene complexes using techniques like single-crystal X-ray diffraction provides precise atomic coordinates, which can validate and refine the computational models of receptor-ligand interactions. nih.gov
Development in Agrochemical Research
Beyond medicinal chemistry, thiophene-based compounds are being explored for their potential in agriculture. Phytopathogenic fungi are a major threat to crop production, and there is a continuous need for new, effective fungicides.
Inspired by the natural antifungal compound resveratrol, researchers have designed and synthesized a series of thiophene-based stilbene (B7821643) derivatives bearing a 1,3,4-oxadiazole (B1194373) unit. researchgate.net These compounds were evaluated for their antifungal activity against several plant pathogens. Notably, certain derivatives showed improved efficacy against Botrytis cinerea, a fungus responsible for grey mold disease in many crops, when compared to resveratrol. researchgate.net In vivo testing on tomatoes infected with B. cinerea demonstrated that a lead compound could effectively control the development of the disease, indicating a practical potential for these thiophene derivatives as fungicides in crop protection. researchgate.net
No Publicly Available Research Found for this compound in Organic Materials Science
Despite a comprehensive search of scientific literature and patent databases, no specific research applications or structure-activity relationship (SAR) investigations of this compound and its derivatives in the fields of organic semiconductors and organic photoelectric materials have been identified.
The benzo[b]thiophene scaffold is a well-established building block in the design of organic electronic materials. Numerous derivatives have been synthesized and investigated for their potential use in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). These studies typically involve modifying the core benzo[b]thiophene structure with various functional groups to tune its electronic properties, solubility, and solid-state packing, which are crucial for device performance.
However, extensive and targeted searches for research specifically utilizing "this compound" as a precursor, intermediate, or the primary subject of investigation in organic materials science have yielded no relevant results. The existing body of literature focuses on other substitution patterns of the benzo[b]thiophene ring.
While it is plausible that this compound could serve as a starting material for the synthesis of more complex, electronically active molecules through cross-coupling reactions, there is no published research to substantiate this hypothesis in the context of organic semiconductors or photoelectric materials. The available information on this specific compound is limited to its chemical identity and supplier details.
Therefore, the requested article, structured around the research applications and SAR investigations of this compound in organic materials science, cannot be generated due to the absence of foundational research data in the public domain.
Future Perspectives and Emerging Research Directions for 3 Bromo 5 Chlorobenzo B Thiophene
Untapped Synthetic Avenues and Methodological Refinements
The synthesis of 3-Bromo-5-chlorobenzo[b]thiophene and its derivatives has traditionally relied on multi-step processes that can involve harsh conditions. However, the future of its synthesis lies in the adoption and refinement of modern, more efficient, and sustainable methods.
Future research will likely focus on moving beyond classical approaches towards greener and more atom-economical strategies. One promising avenue is the refinement of electrophilic cyclization reactions. Recent studies on related 3-halobenzo[b]thiophenes have demonstrated a convenient and environmentally benign methodology using sodium halides with copper(II) sulfate (B86663) in ethanol (B145695), achieving high yields. nih.gov The adaptation and optimization of this green halocyclization for the specific, high-yield synthesis of this compound from a suitable 5-chloro-substituted 2-alkynyl thioanisole (B89551) precursor is a key untapped refinement.
Furthermore, the application of late-stage functionalization techniques, such as C–H activation, represents a significant untapped avenue. Direct, selective C–H bromination or chlorination on a pre-formed benzo[b]thiophene core could drastically reduce step counts, minimize waste, and allow for novel derivatization patterns. Similarly, exploring photoredox and electrochemical methods for the synthesis could provide milder reaction conditions and unique reactivity profiles not accessible through traditional thermal methods.
Another area for refinement is in cross-coupling methodologies. While copper-catalyzed cross-coupling has been successfully used to prepare substrates for related naphthothiophene syntheses on a multigram scale, its application to streamline the synthesis of this compound precursors remains an area ripe for exploration. researchgate.net Developing robust, scalable coupling reactions will be essential for making this compound more accessible for broader applications.
Table 1: Comparison of Synthetic Methodologies for Halogenated Benzo[b]thiophenes
| Methodology | Typical Reagents | Potential Advantages for Refinement | Status for this compound |
|---|---|---|---|
| Classical Electrophilic Cyclization | Br₂, I₂, N-Bromosuccinimide (NBS) | Well-established procedures. | Foundational method, but can lack sustainability. nih.gov |
| Green Halocyclization | Copper(II) sulfate, Sodium Halides, Ethanol | Environmentally benign, high yields, mild conditions. | Untapped potential for specific optimization. nih.gov |
| Direct C-H Activation/Halogenation | Transition metal catalysts (e.g., Pd, Rh), Halogen sources | High atom economy, reduced step count, novel functionalization. | Largely unexplored for this specific scaffold. |
| Photoredox Catalysis | Photosensitizers, Light source, Halogen sources | Mild conditions, unique selectivity, access to radical pathways. | Untapped avenue for synthesis and functionalization. |
Advanced Mechanistic Studies and Computational Insights
A deeper, molecular-level understanding of the reactivity of this compound is crucial for predicting its behavior and designing new applications. Future research must integrate advanced spectroscopic techniques with powerful computational tools to elucidate reaction mechanisms and electronic structures.
For instance, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with nucleophiles has been studied, but a detailed mechanistic investigation of how the 5-chloro substituent modulates the electronic properties and reactivity at the 3-position in the title compound is lacking. researchgate.net In silico studies, particularly using Density Functional Theory (DFT), can provide invaluable insights. Such studies can model reaction pathways, calculate activation energies, and visualize transition states for its various transformations, such as nucleophilic aromatic substitution, halogen-metal exchange, and cross-coupling reactions. This predictive power can guide experimental design, saving time and resources.
Computational analysis can also clarify the structure-property relationships that govern its potential applications. For example, in the context of medicinal chemistry, molecular docking simulations can predict the binding interactions of potential derivatives with biological targets like enzymes or receptors. nih.govnih.gov This approach has been used to evaluate other benzothiophene (B83047) derivatives as potential cholinesterase inhibitors and anticancer agents. nih.govnih.gov Applying these computational tools to this compound would allow for the rational design of new bioactive molecules.
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Objective | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms (e.g., substitution, coupling). | Transition state energies, charge distribution, orbital analysis. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding and substituent effects. | Characterization of C-Br and C-Cl bonds, non-covalent interactions. |
| Molecular Dynamics (MD) Simulations | Simulate behavior in different environments (e.g., solvents, biological systems). | Conformational analysis, solvent effects on reactivity. |
| Molecular Docking | Predict binding affinity to biological targets. | Identification of potential protein targets, rational drug design. nih.gov |
Innovative Applications in Emerging Technologies and Interdisciplinary Research
The true future potential of this compound lies in its application as a key building block in emerging technologies and interdisciplinary fields. Its defined structure and dual halogenation make it an ideal platform for creating complex, functional molecules.
In materials science , thiophene-based compounds are cornerstones of organic electronics. The this compound scaffold is an attractive candidate for designing novel organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The bromine and chlorine atoms provide two distinct handles for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Stille), allowing for the precise construction of conjugated polymers and small molecules with tailored electronic and photophysical properties.
In medicinal chemistry , the benzo[b]thiophene core is a recognized "privileged scaffold" found in numerous bioactive compounds. nih.gov While derivatives have been explored as antimicrobial and anticancer agents, the specific potential of this compound is underdeveloped. nih.govnih.gov Future interdisciplinary research could focus on using it as a starting point to develop new classes of kinase inhibitors, protease inhibitors, or agents targeting pathways like the p53 tumor suppressor, which has been a target for other chlorothiophene-based molecules. arabjchem.org
Another innovative application is in the development of chemical sensors and probes . The benzo[b]thiophene core can be functionalized with fluorophores or chromophores. The electronic properties of this system could be modulated upon binding to specific analytes (e.g., metal ions, biomolecules), leading to a detectable change in its optical or electrochemical signal. The predictable reactivity of the C-Br and C-Cl bonds allows for the strategic attachment of recognition units and signaling moieties.
Table 3: Interdisciplinary Research Opportunities
| Field | Potential Application | Key Properties of this compound |
|---|---|---|
| Materials Science | Organic semiconductors (OLEDs, OFETs) | Rigid planar structure, sites for sequential cross-coupling. |
| Medicinal Chemistry | Scaffold for drug discovery (e.g., anticancer, antimicrobial) | Privileged scaffold, modifiable positions for structure-activity relationship (SAR) studies. nih.govnih.govnih.gov |
| Chemical Sensing | Chemo- or biosensors | Tunable electronic properties, platform for attaching recognition and signaling units. |
| Agrochemicals | Development of novel fungicides or herbicides | Structural motif present in bioactive compounds, potential for new modes of action. |
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for 3-bromo-5-chlorobenzo[b]thiophene, and how can reaction efficiency be optimized? A:
- Bromination/Chlorination Strategies : Direct halogenation of benzo[b]thiophene derivatives using reagents like N-bromosuccinimide (NBS) or chlorine gas under controlled conditions is common. For regioselective bromination at the 3-position, Lewis acids (e.g., FeCl₃) may direct electrophilic substitution .
- Catalytic Methods : Transition metal catalysts (e.g., Pd or Ir complexes) enable regioselective functionalization. For example, hydrogenolysis of thiophene rings using iridium catalysts can retain halogen substituents while desulfurizing the core .
- Purification : Recrystallization from ethanol or hexane is typical. Melting points (mp) should align with reported values (e.g., mp 129–130°C for analogous bromo-chloro derivatives ).
Structural and Spectroscopic Characterization
Q: Which spectroscopic and computational methods reliably resolve the molecular geometry of this compound? A:
- NMR Analysis : ¹H and ¹³C NMR identify substituent positions. Chemical shifts for bromine and chlorine atoms exhibit distinct deshielding effects (e.g., C-Br δ ~110–120 ppm in ¹³C NMR) .
- X-ray Diffraction : Single-crystal X-ray confirms bond lengths (e.g., C–S ~1.71 Å) and angles. Computational models (MP2/6-311G**) align with experimental geometries within ±0.02 Å .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical MW: 261.56 g/mol) .
Reactivity and Functional Group Transformations
Q: How do bromine and chlorine substituents influence the reactivity of benzo[b]thiophene in cross-coupling reactions? A:
- Suzuki-Miyaura Coupling : Bromine acts as a superior leaving group compared to chlorine. Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives. Optimize with bases (K₃PO₄) and solvents (dioxane) .
- Nucleophilic Substitution : Chlorine at the 5-position resists displacement under mild conditions, while bromine at the 3-position is more reactive. Use polar aprotic solvents (DMF) and elevated temperatures for selective substitution .
Analytical Quantification and Purity Assessment
Q: What chromatographic methods ensure accurate quantification of this compound in complex mixtures? A:
- GC-MS : Use a non-polar column (e.g., DB-5) with temperature programming (50–300°C). Detect halogenated fragments (m/z 79 for Br, m/z 35 for Cl) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve halogenated thiophenes. Validate with spiked recovery tests (90–110% recovery range) .
Advanced Functionalization for Drug Discovery
Q: How can this compound be modified to enhance bioactivity in medicinal chemistry applications? A:
- Heterocycle Fusion : Attach triazole or quinazolinone rings via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Derivatives like 3-[4’-(p-chlorophenyl)-thiazol-2’-yl]-6-bromoquinazolin-4-one show antimicrobial activity .
- Prodrug Design : Convert the thiophene sulfur to sulfoxide or sulfone derivatives using m-CPBA. These modifications improve solubility and metabolic stability .
Computational Modeling of Thermodynamic Properties
Q: How do theoretical calculations predict entropy (S°) and heat capacity (Cₚ°) for this compound? A:
- MP2/6-311G Methodology**: Calculated S° and Cₚ° for thiophene derivatives match experimental values within ±5%. For this compound, predicted S° ≈ 280 J/mol·K and Cₚ° ≈ 150 J/mol·K at 298 K .
- Comparison with Homologs : Larger polyaromatic systems (e.g., dibenzothiophene) exhibit higher S° and Cₚ° due to increased vibrational modes .
Handling Data Contradictions in Melting Points
Q: How should researchers address discrepancies in reported melting points or spectroscopic data? A:
- Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs.
- Purity Verification : Use DSC (differential scanning calorimetry) to detect impurities. A sharp melting endotherm (ΔH ~50 J/g) indicates high purity .
Environmental and Safety Considerations
Q: What precautions are critical when handling this compound in the lab? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
